molecular formula C11H12N2O2 B14718095 Ethyl 5-amino-1h-indole-3-carboxylate CAS No. 6953-38-4

Ethyl 5-amino-1h-indole-3-carboxylate

Cat. No.: B14718095
CAS No.: 6953-38-4
M. Wt: 204.22 g/mol
InChI Key: NIADEPFGMYCVFR-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1H-indole-3-carboxylate (CAS 6953-38-4) is a chemical compound with the molecular formula C 11 H 12 N 2 O 2 and a molecular weight of 204.23 g/mol . It serves as a versatile synthetic intermediate and key scaffold in organic chemistry and pharmaceutical research, particularly for the development of novel bioactive molecules. The indole nucleus is a privileged structure in medicinal chemistry, known for its widespread presence in biologically active compounds . Research on various 5-aminoindole derivatives and related structures has demonstrated a broad spectrum of pharmacological activities. These activities include antiviral properties against targets such as influenza A and Coxsackie B4 virus, anti-inflammatory effects through COX-1 and COX-2 inhibition, and anticancer potential . Furthermore, indole derivatives are investigated as inhibitors of enzymes like human neutrophil elastase (HNE), a target for inflammatory lung diseases such as COPD and acute lung injury . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

6953-38-4

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 5-amino-1H-indole-3-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)9-6-13-10-4-3-7(12)5-8(9)10/h3-6,13H,2,12H2,1H3

InChI Key

NIADEPFGMYCVFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=C(C=C2)N

Origin of Product

United States

Chemical Reactivity and Strategic Functionalization of Ethyl 5 Amino 1h Indole 3 Carboxylate

Transformations Involving the 5-Amino Group

The 5-amino group is a primary nucleophilic center, making it amenable to a variety of chemical transformations. These reactions are fundamental for introducing diverse substituents and for constructing fused heterocyclic systems.

The primary amine at the C5-position readily undergoes acylation with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. This reaction is a common strategy for introducing a wide array of functional groups onto the indole (B1671886) scaffold. For instance, coupling reactions with various amino acids have been successfully performed to generate indole carboxamides.

Similarly, the 5-amino group can react with isocyanates to form urea (B33335) derivatives. This transformation is significant in medicinal chemistry, as the urea moiety is a key structural feature in numerous biologically active compounds, capable of forming multiple hydrogen bonds with protein targets. The synthesis of N-aminoindole ureas has been achieved through the reaction of the corresponding N-aminated indole intermediate with aryl isocyanates. The formation of unsymmetrical ureas can be accomplished through various synthetic methods, often involving the in situ generation of isocyanate intermediates from protected amines.

Table 1: Examples of Amidation and Urea Formation Reactions

Reactant 1Reactant 2Product TypeReference
Ethyl 5-amino-1H-indole-3-carboxylateCarboxylic Acid/DerivativeAmide
N-aminated indole intermediateAryl isocyanateUrea

The 5-amino group, in conjunction with an adjacent reactive site, can participate in cyclocondensation reactions to construct fused heterocyclic systems. These reactions are pivotal in expanding the structural diversity of indole-based compounds. For example, reactions of 3-amino-1H-indole-2-carboxylates with aryl isocyanates can lead to the formation of 5H-pyrimido[5,4-b]indole derivatives. Fused indoles are an important class of compounds due to their wide distribution in natural products and pharmaceuticals. The synthesis of fused heterocycles can be achieved through various strategies, including intramolecular cyclization of appropriately substituted indoles.

In molecules containing multiple amino groups, selective derivatization is a key synthetic challenge. While specific examples directly pertaining to the differential derivatization of this compound in the presence of another amino group are not detailed in the provided context, general principles of protecting group chemistry would apply. The relative nucleophilicity of the amino groups can be exploited, or one of the amines can be selectively protected to allow for the transformation of the other.

Reactions at the Ethyl Carboxylate Moiety (C3-position)

The ethyl carboxylate group at the C3-position is another key site for functionalization, allowing for modifications that can significantly impact the molecule's properties.

The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is often a crucial step in the synthesis of more complex molecules, as the resulting carboxylic acid can be used in a variety of subsequent reactions, such as amide bond formation. For instance, alkaline hydrolysis of ethyl indole-2-carboxylate (B1230498) is a common method to produce indole-2-carboxylic acid. The hydrolysis of the ethyl ester of a 5-substituted indole-2-carboxylate is a step in the preparation of the corresponding 5-substituted indole-2-carboxylic acid.

Table 2: Conditions for Ester Hydrolysis

ReagentConditionProductReference
Aqueous KOHRefluxCarboxylic Acid
Acidic/Basic Conditions-Carboxylic Acid

The ethyl carboxylate group can be converted to other esters through transesterification. For example, treatment with sodium methoxide (B1231860) in methanol (B129727) can lead to the formation of the corresponding methyl ester. The ester can also be converted into an acyl hydrazine (B178648) by reaction with hydrazine, which can then be used in further cyclization reactions. Additionally, the ester functionality can be transformed into other derivatives, such as amides, through reaction with amines.

Functionalization at the Indole Nitrogen (N1-position)

The indole nitrogen (N1) of this compound possesses an acidic proton that can be readily removed by a base. This deprotonation generates a nucleophilic indolide anion, which serves as a versatile handle for introducing a wide range of functional groups at the N1-position through alkylation and acylation reactions. However, the presence of the 5-amino group introduces a competing nucleophilic site. Therefore, selective functionalization at the N1-position often necessitates prior protection of the 5-amino group, for example, as an acetamide, to prevent undesired side reactions.

N-Alkylation and N-Acylation Techniques

N-Acylation

N-acylation of the indole ring is a common transformation that introduces an acyl group onto the nitrogen atom, which can serve as a protecting group or as a precursor for further synthesis. The reaction typically involves the treatment of the indole with an acylating agent in the presence of a base. The electron-withdrawing effect of the ester group at the C3 position increases the acidity of the N1 proton, facilitating its removal. tnstate.edunih.gov

A straightforward method involves the use of acetic anhydride (B1165640) in the presence of a base like pyridine. nih.gov This reaction proceeds via deprotonation of the indole nitrogen, followed by nucleophilic attack on the acylium ion. tnstate.edu Alternative methods for N-acylation of indoles that avoid harsh conditions include the use of carboxylic acids directly, activated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This method offers high yields, particularly for indoles bearing electron-withdrawing groups. researchgate.net Another approach utilizes boric acid to catalyze the direct acylation of indoles with carboxylic acids in refluxing mesitylene. clockss.org

Table 1: Selected N-Acylation Techniques for Indole Scaffolds

Method Acylating Agent Catalyst/Base Typical Conditions Ref.
Acetylation Acetic anhydride Pyridine Stirring at 60 °C for 3 hours nih.gov
DCC Coupling Carboxylic Acid DCC, DMAP Room temperature researchgate.net

N-Alkylation

N-alkylation introduces an alkyl substituent on the indole nitrogen, a key step in the synthesis of many biologically active compounds. Similar to N-acylation, the process generally involves deprotonation of the N1-proton followed by reaction with an alkylating agent, such as an alkyl halide. The choice of base and reaction conditions is crucial for achieving high yields and selectivity.

Modern catalytic methods have been developed for efficient N-alkylation. For example, palladium-catalyzed N-allylation using allylic carbonates or acetates provides a versatile route to N-allylated indoles with excellent enantioselectivity when chiral ligands are employed. mdpi.com These reactions proceed smoothly for indoles bearing various substituents. mdpi.com Another approach is the enantioselective aza-Michael reaction, where an indole derivative is added to an α,β-unsaturated ketone in the presence of a chiral organocatalyst, leading to N-functionalized indoles after an oxidation step. mdpi.com

Table 2: Examples of N-Alkylation Reactions on Indoles

Reaction Type Alkylating Agent Catalyst/Base Key Features Ref.
Palladium-catalyzed Allylation Allyl acetate (B1210297) / carbonate [Pd(C3H5)Cl]2, Chiral Ligand, Cs2CO3 High yields, excellent enantioselectivity (75-97% ee) mdpi.com

Electrophilic and Coupling Reactions on the Indole Ring System

The indole ring is an electron-rich aromatic system, making it susceptible to various transformations, including C-C and C-N coupling reactions and electrophilic substitutions. The reactivity and regioselectivity of these reactions on this compound are governed by the interplay of its three substituents. The C3-ester group is electron-withdrawing and deactivating, while the C5-amino group is a powerful electron-donating and activating group.

C-C and C-N Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds in heterocyclic synthesis. acs.org While direct coupling reactions on the C-H bonds of this compound can be challenging, a more common strategy involves the use of a pre-functionalized, halogenated indole derivative. Positions such as C4, C6, or C7 can be selectively halogenated and then subjected to various coupling protocols.

For instance, a bromo- or iodo-substituted derivative of the title compound could participate in Suzuki-Miyaura coupling with boronic acids to form C-C bonds or in Buchwald-Hartwig amination with amines to form C-N bonds. acs.org The synthesis of indole-3-carboxylic acids has been achieved through a one-pot sequence involving nucleophilic substitution followed by a Pd-catalyzed C-N or C-O cross-coupling reaction. acs.org Nickel-catalyzed reductive cross-coupling reactions have also been developed for converting carboxylic esters into ketones. acs.org Furthermore, one-pot three-component coupling reactions involving indoles, α-amino aryl ketones, and perbromomethane have been reported, demonstrating the versatility of indoles in complex bond-forming sequences. frontiersin.org

Table 3: Overview of Potential Coupling Reactions on Functionalized Indole Scaffolds

Reaction Name Reactants Catalyst System Bond Formed Ref.
Suzuki-Miyaura Halo-indole, Boronic acid Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K3PO4) C-C researchgate.net
Buchwald-Hartwig Halo-indole, Amine/Amide Pd catalyst (e.g., PdCl2), Ligand (e.g., Xantphos), Base C-N acs.org

Electrophilic Additions and Substitutions

The indole nucleus is inherently π-excessive, rendering it highly reactive towards electrophiles. The preferred site for electrophilic attack on an unsubstituted indole is the C3 position. However, in this compound, this position is blocked. The regiochemical outcome of electrophilic substitution is therefore dictated by the powerful activating and ortho-, para-directing C5-amino group. This strongly directs incoming electrophiles to the C4 and C6 positions of the indole ring.

Halogenation: Direct halogenation of the indole ring can be achieved with various reagents. Bromination using bromine in acetic acid or dioxane would be expected to yield the 6-bromo derivative. Iodination can be performed regioselectively, for example, direct iodination of indole-3-carboxylates at the C5 position has been reported, though the presence of the 5-amino group in the title compound would redirect this substitution. rsc.org

Nitration: Nitroindoles are valuable synthetic intermediates. Nitration of activated indoles can be achieved using reagents like hydrated ferric nitrate. Given the high activation provided by the 5-amino group, nitration of this compound would likely proceed under mild conditions to afford a mixture of the 4-nitro and 6-nitro derivatives.

Mannich Reaction: The Mannich reaction introduces an aminomethyl group onto the indole ring. For 3-substituted indoles, this reaction typically occurs at the C2 position. However, for highly activated systems, substitution can be directed elsewhere. In the case of 3-carbethoxy-5-hydroxyindoles, the Mannich reaction occurs regioselectively at the C4 position, suggesting a similar outcome could be expected for the 5-amino analogue.

Table 4: Predicted Regioselectivity of Electrophilic Substitution on this compound

Reaction Electrophile/Reagent Predicted Position(s) of Substitution Ref. (Principle)
Bromination Br2 in Acetic Acid C6, C4
Nitration Hydrated Ferric Nitrate C4, C6

Applications of Ethyl 5 Amino 1h Indole 3 Carboxylate As a Synthetic Building Block

Construction of Diverse Heterocyclic Scaffolds

The unique arrangement of functional groups in ethyl 5-amino-1H-indole-3-carboxylate makes it an ideal precursor for building various heterocyclic frameworks through cyclization and condensation reactions. The amino group can act as a nucleophile to form new rings, while the indole (B1671886) nucleus itself can participate in annulation reactions.

The synthesis of fused indole systems, such as pyridoindoles and pyrimidoindoles, is a significant area of medicinal chemistry due to their presence in numerous biologically active compounds. While direct synthesis examples starting from this compound are not extensively documented, established synthetic routes using closely related aminoindole esters demonstrate the high potential of this building block.

For instance, the synthesis of 5H-pyrimido[5,4-b]indol-4-one derivatives has been achieved by condensing ethyl 3-aminoindole-2-carboxylate with formamide. researchgate.net This type of reaction involves the cyclization of the amino ester with a suitable one-carbon unit. A similar strategy could be employed with this compound, where the 5-amino group would react with reagents like formamide, urea (B33335), or isocyanates to construct the pyrimidine (B1678525) ring fused to the indole core.

Furthermore, pyrido[3,4-b]indol-1-ones, which are isomers of the well-known β-carbolines, have been synthesized from 5-chloro-3-formyl indole-2-carboxamides. nih.gov This involves the formation of a carboxamide followed by acid-catalyzed cyclization. nih.gov By converting the ester group of this compound to a carboxamide and then utilizing the 5-amino group, analogous cyclizations could lead to novel pyrido[3,4-b]indole scaffolds. Four-component reactions have also been developed to synthesize 9H-pyrimido[4,5-b]indoles from indole-3-carboxaldehydes, showcasing the versatility of the indole scaffold in forming fused pyrimidine rings. mdpi.com

Table 1: Potential Reactions for Pyrido- and Pyrimidoindole Synthesis

Starting Material Analogue Reagent(s) Resulting Framework
Ethyl 3-aminoindole-2-carboxylate Formamide 5H-Pyrimido[5,4-b]indol-4-one researchgate.net
5-chloro-3-formyl indole-2-carboxamides PTSA (cyclization) Pyrido[3,4-b]indol-1-one nih.gov

Spirooxindoles are a prominent class of heterocyclic compounds characterized by a spiro-fused ring at the C3 position of an oxindole (B195798) core. nih.govmdpi.com These structures are found in many natural products and exhibit a wide range of biological activities. nih.govjuniperpublishers.com The synthesis of spirooxindoles typically involves reactions of isatins (indole-2,3-diones) or 3-ylideneoxindoles with various reagents in multicomponent or cycloaddition reactions. nih.govbeilstein-journals.org

Direct application of this compound in spiro-oxindole synthesis is not straightforward, as it first needs to be converted into an isatin (B1672199) or a related precursor. A potential synthetic route could involve the oxidation of the indole nucleus to the corresponding 5-amino-isatin derivative. This intermediate could then participate in established three-component reactions with cyclic 1,3-dicarbonyl compounds and arylamines to furnish novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org Alternatively, the 5-amino-isatin could be condensed with active methylene (B1212753) compounds to form 3-ylideneoxindoles, which are key intermediates for synthesizing spiro[indoline-3,4′-pyrans] and spiro[indoline-3,3′-pyrrolidines]. nih.govmdpi.com

The 5-amino group of the indole ester is a key functionality for the construction of appended, rather than fused, heterocyclic rings like pyrazoles and pyrimidines. 5-Aminopyrazoles are themselves important precursors for a variety of fused heterocyclic systems. beilstein-journals.orgnih.gov

A common method for pyrazole (B372694) synthesis involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. organic-chemistry.org To utilize this compound, the amino group could first be converted to a hydrazine moiety via diazotization followed by reduction. This indolylhydrazine could then be reacted with various β-ketonitriles or 1,3-diketones to yield indole-substituted pyrazoles. beilstein-journals.org

A more direct application is found in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. Research has demonstrated the synthesis of complex molecules such as ethyl 5-amino-1-(5-ethyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)-1H-pyrazole-4-carboxylate, which subsequently undergo cyclization to form pyrazolo[3,4-d]pyrimidines. consensus.app This highlights the utility of the aminopyrazole carboxylate scaffold, which can be conceptually linked to the aminoindole carboxylate, in building these important bicyclic heterocycles. The general strategy involves reacting an ethyl 5-aminopyrazole-4-carboxylate with reagents like triethyl orthoformate and an amine or hydrazine to construct the fused pyrimidine ring. nih.gov

Chromene and pyran rings fused or appended to an indole core are prevalent in molecules with interesting biological and photophysical properties. nih.govnih.gov The synthesis of such structures often proceeds through multicomponent reactions. For example, indolyl-4H-chromene derivatives can be synthesized via a one-pot reaction between salicylaldehydes, acetoacetanilides, and indoles. rsc.org

To employ this compound in these syntheses, the indole ring itself would act as the nucleophile, typically at the C3 position, attacking an intermediate formed from the other components. However, the presence of the 5-amino group offers an alternative handle for modification. For instance, indole-tethered chromenes have been synthesized using N-alkyl-1H-indole-3-carbaldehydes in a one-pot reaction with 5,5-dimethylcyclohexane-1,3-dione (B117516) and malononitrile (B47326). nih.gov One could envision converting the ester group of this compound to an aldehyde, which would then allow it to participate in similar chromene-forming reactions. The synthesis of spiro[indoline-3,4′-pyrans] has also been achieved through a multicomponent reaction involving isatins, malononitrile or ethyl cyanoacetate (B8463686), and a β-dicarbonyl compound. mdpi.com

Role in the Synthesis of Complex Natural Product Analogues

The indole-3-carboxylate (B1236618) scaffold is a core component of many natural products and their synthetic analogues. beilstein-journals.org Its structural similarity to tryptophan and other endogenous indoles makes it an attractive starting point for medicinal chemistry programs.

For instance, synthetic analogues of indole-3-acetic acid, a plant hormone (auxin), are important in agrochemical research. beilstein-journals.org this compound could be readily hydrolyzed to the corresponding carboxylic acid, providing a functionalized platform for creating novel auxin mimics. Similarly, the marine natural product aplysinopsin and related β-carboline thiohydantoin analogues have been synthesized starting from ethyl 3-formyl-1H-indole-2-carboxylate. researchgate.net These syntheses involve condensation reactions with active methylene compounds like thiohydantoins. researchgate.net By converting the C3-ester of this compound to an aldehyde, similar synthetic pathways could be accessed to create novel 5-amino-substituted aplysinopsin analogues.

Table 2: Natural Product Analogues Accessible from Indole-3-Carboxylate Scaffolds

Natural Product Class Relevant Precursor Synthetic Strategy
Auxin Analogues Indole-3-carboxylic acid Derivatization of the carboxylic acid beilstein-journals.org
Aplysinopsin Analogues Ethyl 3-formyl-1H-indole-2-carboxylate Condensation with thiohydantoins researchgate.net

Utilization in Fragment-Based Lead Generation (Chemical Library Synthesis)

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds in drug discovery. nih.gov It involves screening libraries of small, low-molecular-weight compounds ("fragments") to find those that bind weakly but efficiently to a biological target. mdpi.com this compound is an excellent candidate for inclusion in a fragment library due to its desirable physicochemical properties and its possession of multiple functional groups for subsequent chemical elaboration.

The utility of similar molecules is well-established. For example, ethyl 5-amino-1H-indole-2-carboxylate, a constitutional isomer of the title compound, has been explicitly used in fragment-based lead generation efforts to develop potent inhibitors of Factor XIa, a target for anticoagulant drugs. nih.gov In that work, the aminoindole fragment was coupled with other carboxylic acid-containing fragments to build larger, more potent molecules. nih.gov

The 5-amino and 3-carboxylate groups on the indole scaffold provide ideal vectors for library synthesis. The amino group can be acylated, alkylated, or used to form ureas and sulfonamides, while the ester can be hydrolyzed to the carboxylic acid for amide bond formation or reduced to the alcohol for ether synthesis. This allows for the rapid generation of a diverse library of related compounds from a single, well-characterized starting fragment.

Table 3: Potential Library Modifications of this compound

Functional Group Reaction Type Potential Products
5-Amino Group Acylation Amides
5-Amino Group Sulfonylation Sulfonamides
5-Amino Group Reductive Amination Secondary/Tertiary Amines
3-Carboxylate Group Hydrolysis & Amide Coupling Carboxamides

Advanced Analytical Techniques for Characterization of Ethyl 5 Amino 1h Indole 3 Carboxylate and Its Derivatives

Spectroscopic Methods

Spectroscopic methods are fundamental in determining the structural framework of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical information about the connectivity of atoms and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of ethyl 5-amino-1H-indole-3-carboxylate and its derivatives. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹H NMR provides information about the chemical environment of protons. For instance, in a derivative, ethyl 5-iodo-1H-indole-3-carboxylate, the ¹H NMR spectrum (in DMSO-d₆) shows a singlet at δ 12.10 ppm corresponding to the indole (B1671886) N-H proton. rsc.org Aromatic protons appear as a doublet at δ 8.34 ppm and a singlet at δ 8.07 ppm, among others. rsc.org The ethyl group protons are observed as a quartet at δ 4.28 ppm and a triplet at δ 1.32 ppm, characteristic of the ethyl ester moiety. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In the same 5-iodo derivative, the carbonyl carbon of the ester group resonates at δ 164.1 ppm. rsc.org The carbon atoms of the indole ring appear in the aromatic region (δ 106.0-135.6 ppm), while the ethyl group carbons are found at δ 59.3 and 14.5 ppm. rsc.org The specific chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra allow for the unambiguous assignment of the molecular structure.

¹H NMR Data for Ethyl 5-iodo-1H-indole-3-carboxylate

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
12.10 s - N-H
8.34 d 1.5 Ar-H
8.07 s - Ar-H
7.47 dd 8.5, 1.6 Ar-H
7.34 d 8.5 Ar-H
4.28 q 7.1 -OCH₂CH₃
1.32 t 7.1 -OCH₂CH₃

Source: rsc.org

¹³C NMR Data for Ethyl 5-iodo-1H-indole-3-carboxylate

Chemical Shift (δ) ppm Assignment
164.1 C=O
135.6 Ar-C
133.2 Ar-C
130.5 Ar-C
128.9 Ar-C
128.2 Ar-C
114.9 Ar-C
106.0 Ar-C
85.8 Ar-C
59.3 -OCH₂CH₃
14.5 -OCH₂CH₃

Source: rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Characteristic IR Absorption Bands for Ethyl 5-iodo-1H-indole-3-carboxylate

Wavenumber (cm⁻¹) Functional Group
3276 N-H stretch
1672 C=O stretch (ester)
1526, 1473 C=C stretch (aromatic)
1180, 1136 C-O stretch

Source: rsc.org

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS, ESI-HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of a molecule. acs.org Electrospray Ionization (ESI) is a soft ionization technique often coupled with HRMS (ESI-HRMS) that allows for the analysis of relatively polar and thermally labile molecules without significant fragmentation. For ethyl 5-iodo-1H-indole-3-carboxylate, the ESI-HRMS analysis showed an [M+Na]⁺ ion at m/z 337.9646, which is in close agreement with the calculated value of 337.9648 for the formula C₁₁H₁₀INNaO₂. rsc.org This precise mass measurement confirms the elemental composition of the molecule.

Electron Ionization (EI) Mass Spectrometry

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the separation and purification of this compound and its derivatives, as well as for the assessment of their purity. Techniques like Thin-Layer Chromatography (TLC) and column chromatography are commonly used for purification. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both purification and quantitative analysis, offering high resolution and sensitivity. mdpi.com The purity of the synthesized compounds is often assessed by a combination of these chromatographic methods and spectroscopic techniques. For instance, the progress of a reaction can be monitored by TLC, and the final product purified by column chromatography. rsc.orgmdpi.com The purity is then confirmed by obtaining sharp, well-defined peaks in an HPLC chromatogram and by the absence of impurity signals in NMR spectra.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of indole derivatives, offering high resolution and sensitivity for both qualitative and quantitative assessment. The separation is typically achieved using a reverse-phase methodology, where a nonpolar stationary phase is paired with a polar mobile phase.

For the analysis of compounds structurally similar to this compound, such as other amino-indole-carboxylate esters, Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC, has been effectively utilized. One method employs a BEH C18 column (2.1 × 50 mm, 1.7 μm particle size) with a gradient elution system. arkat-usa.org The mobile phase consists of water and acetonitrile, both acidified with 0.1% formic acid. arkat-usa.org The gradient runs from a 90:10 to a 10:90 water:acetonitrile ratio over three minutes, allowing for the efficient separation of components. arkat-usa.org

In another application for a related compound, 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester, both normal-phase and reversed-phase HPLC have been developed. nih.gov The normal-phase method uses a 10-micron silica (B1680970) gel column with a hexane-ethanol (95:5) mobile phase. nih.gov The reversed-phase separation is performed on a 10-micron alkyl phenyl column with a mobile phase of water-methanol-1 M phosphoric acid (70:30:0.05), adjusted to pH 2.5. nih.gov Detection for these methods is commonly performed using a UV detector set at 254 nm. nih.gov

Below is a summary of typical HPLC conditions used for the analysis of indole derivatives.

Table 1: HPLC/UPLC Conditions for Analysis of Indole Derivatives

Parameter Method 1 (UPLC) arkat-usa.org Method 2 (Normal-Phase HPLC) nih.gov Method 3 (Reversed-Phase HPLC) nih.gov
Stationary Phase BEH C18 10-micron Silica Gel 10-micron Alkyl Phenyl
Column Dimensions 2.1 x 50 mm Not Specified Not Specified
Particle Size 1.7 µm 10 µm 10 µm
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid Hexane-Ethanol (95:5) Water-Methanol-1 M Phosphoric Acid (70:30:0.05)
Elution Type Gradient (90:10 to 10:90 water:acetonitrile) Isocratic Isocratic

| Detector | UV (254 nm) / Mass Spectrometry | UV (254 nm) | UV (254 nm) |

Flash Chromatography for Purification

Flash chromatography is a rapid and efficient purification technique widely used in synthetic chemistry to isolate desired compounds from reaction mixtures. For derivatives of this compound, this method relies on a solid stationary phase, typically silica gel, and a liquid mobile phase that elutes the components based on their polarity.

The purification of various ethyl 1H-indole-2-carboxylate derivatives has been successfully performed using flash chromatography with silica gel (high-purity grade 9385, pore size 60 Å, particle size 70–230 mesh) as the stationary phase. nih.gov The choice of mobile phase is critical and is tailored to the specific polarity of the target compound and impurities. A common eluent system for purifying substituted 1H-indole esters is a mixture of cyclohexane (B81311) and ethyl acetate (B1210297), often in a 5:1 ratio. researchgate.net This solvent system provides good resolution for separating the desired indole derivative from starting materials and by-products. researchgate.net

Table 2: Flash Chromatography Conditions for Purification of Indole Ester Derivatives

Parameter Condition 1 nih.gov Condition 2 researchgate.net
Stationary Phase Silica Gel (70-230 mesh) Silica Gel (200-400 mesh)

| Mobile Phase | Not Specified | Cyclohexane:Ethyl Acetate (5:1) |

Thermal Decomposition Studies (e.g., Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of a compound by measuring its mass change as a function of temperature in a controlled atmosphere. Studies on complex indole derivatives provide insight into the decomposition patterns that might be expected for this compound.

The thermal decomposition of a complex derivative, ethyl-2ʹ-amino-5ʹ-cyano-6ʹ-(1H-indole-3yl)-2-oxospiro[indoline-3,4ʹ-pyran]-3ʹ-carboxylate (EACIOIPC), was investigated under a dynamic nitrogen atmosphere. researchgate.net The analysis revealed a multi-stage decomposition process. researchgate.net The initial and most significant mass loss occurs in the first stage, followed by subsequent, smaller mass losses at higher temperatures. researchgate.net For a control indole sample, thermal degradation was observed to begin at approximately 147°C, ending around 185°C, with a total weight loss of 46.52% in a single step. researchgate.net

The detailed decomposition of the EACIOIPC derivative is summarized below.

Table 3: Thermal Decomposition Stages of an Indole Derivative (EACIOIPC) via TGA researchgate.net

Decomposition Stage Start Temperature (K) End Temperature (K) Mass Loss (%)
Stage 1 483 563 47.0
Stage 2 653 773 10.09

| Stage 3 | 773 | 1113 | 17.38 |

These findings indicate that indole-based structures can exhibit complex, multi-stage decomposition profiles at elevated temperatures. The specific temperatures and mass loss percentages are highly dependent on the molecular structure, including the nature and position of substituents on the indole ring.

Computational and Theoretical Investigations Pertaining to Ethyl 5 Amino 1h Indole 3 Carboxylate Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic characteristics and predicting the reactivity of indole-3-carboxylate (B1236618) derivatives. These computational studies provide a molecular-level understanding of properties that govern the chemical behavior of these compounds.

A central aspect of these investigations is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and their distribution across the molecule are crucial for predicting chemical reactivity and the ability of the molecule to participate in electronic transitions. For instance, in studies of various indole (B1671886) derivatives, the HOMO and LUMO energies are calculated to determine the molecule's susceptibility to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MESP) mapping is another powerful tool used to predict reactive sites. The MESP surface illustrates the charge distribution within a molecule, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). tandfonline.com This information is vital for understanding intermolecular interactions and predicting the regioselectivity of chemical reactions.

Theoretical calculations are also employed to simulate and interpret spectroscopic data. Methods like DFT have been used to accurately predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts for various indole-3-carboxylate and indazole-3-carboxylate derivatives. researchgate.netresearchgate.net The agreement between calculated and experimental spectra helps to confirm the molecular structures and provides a deeper understanding of their vibrational modes. researchgate.net Time-dependent DFT (TD-DFT) is utilized to compute electronic absorption spectra, providing insights into the electronic transitions responsible for the observed UV-Vis absorption bands.

Table 1: Calculated Electronic Properties of Indole Analogues

Compound/Method HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV) Key Finding
Indole-3-carbinol (TD-DFT) - - - Calculation of allowed excitations and oscillator strengths.
Indol-3-carboxylates (DFT/B3LYP) - - - Global reactivity indices favored specific analogues as electrophiles/nucleophiles. researchgate.net

Mechanistic Studies through Computational Modeling

Computational modeling plays a crucial role in elucidating the intricate mechanisms of chemical reactions involving indole derivatives. By simulating reaction pathways and calculating the energies of reactants, transition states, and products, researchers can propose and validate plausible mechanisms that are often difficult to determine through experimental means alone.

One area where computational modeling has been particularly insightful is in the study of palladium-catalyzed reactions for the synthesis of indole-3-carboxylic acids. For example, a proposed catalytic cycle for a one-pot synthesis involves several key steps: the reduction of the Pd(II) precursor, oxidative addition to a C-Br bond, nucleophilic attack by water on an activated amide, and subsequent C-N bond formation. acs.org Computational studies can model each of these elementary steps, providing energetic profiles that support the proposed sequence of events and explain the role of the catalyst and additives. acs.org

In the synthesis of pyrrol-3-ol type compounds from L-tryptophan, DFT calculations have been used to propose a plausible reaction mechanism. mdpi.com The proposed pathway includes a nucleophilic attack by an amine group, followed by a 5-exo-trig intramolecular cyclization. mdpi.com The final step involves a tautomeric conversion, which is favored by the formation of an intramolecular hydrogen bond, a feature that can be clearly visualized and energetically favored through computational modeling. mdpi.com

Furthermore, computational methods are used to investigate isomerism and conformational preferences, which can be critical to a reaction's outcome. DFT calculations have been employed to study the Z,E-isomerism in tryptanthrin (B1681603) derivatives, which are structurally related to indoles. mdpi.com These calculations can determine the relative stability of different isomers and map the energy pathway for their interconversion, suggesting that isomerization can occur via an in-plane inversion of specific atoms. mdpi.com

The failure of certain reactions can also be rationalized through computational analysis. For instance, the difficulty in synthesizing 2-amino-1H-indole-3-carboxylic acid from its esters under acidic or basic conditions was investigated. arkat-usa.org While the original study was experimental, computational modeling could be used to explore the reaction coordinates for the desired hydrolysis versus competing pathways like decarboxylation or ring-opening, thereby explaining the observed product distribution. arkat-usa.org

Table 2: Computationally Studied Reaction Mechanisms for Indole Analogues

Reaction Computational Method Key Mechanistic Insight
Pd-Catalyzed Synthesis of Indole-3-carboxylic Acids DFT (implied) Proposed catalytic cycle involving oxidative addition, nucleophilic attack, and C-N cross-coupling. acs.org
Synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ols DFT-B3LYP Mechanism involves nucleophilic attack, 5-exo-trig cyclization, and a final tautomeric conversion. mdpi.com

Future Directions and Emerging Research Avenues for Ethyl 5 Amino 1h Indole 3 Carboxylate

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of more efficient and environmentally benign synthetic routes to indole (B1671886) derivatives is a central theme in modern organic chemistry. Future research concerning Ethyl 5-amino-1H-indole-3-carboxylate is expected to focus on methodologies that align with the principles of green chemistry, minimizing waste and energy consumption while maximizing efficiency.

Key areas of development include:

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and process control. Applying flow-based transformations, such as reductive cyclization of nitroaromatic precursors, could enable the rapid and on-demand production of the target indole ester. beilstein-journals.org This approach allows for precise control over reaction parameters like temperature and pressure, often leading to higher yields and purity. beilstein-journals.org

Catalytic One-Pot Reactions: The development of palladium-catalyzed "one-pot" strategies is a promising avenue. acs.org Future methodologies could involve sequential, synergistic reactions, such as a C-N cross-coupling to introduce the amino group followed by an intramolecular cyclization, all within a single reaction vessel. This minimizes intermediate purification steps, thereby saving time, solvents, and resources. acs.org

Electrochemical Synthesis: Electrosynthesis is emerging as a powerful and sustainable tool, using electricity to drive chemical transformations. acs.org An electrochemical, nickel-catalyzed reductive cross-coupling approach could be envisioned for constructing the indole core or for later-stage functionalization, avoiding the need for stoichiometric metallic reductants like manganese or zinc. acs.org

Use of Greener Reagents: Employing sustainable reagents is crucial. For instance, methodologies utilizing glycerol (B35011) carbonate, a derivative of the biodiesel waste product glycerol, for alkylation and cyclization steps could offer a more sustainable route to related fused indole systems and could be adapted for this scaffold. nih.gov

Table 1: Comparison of Synthetic Methodologies for Indole Synthesis

Methodology Advantages Potential Application for this compound
Flow Chemistry High throughput, scalability, improved safety, precise control. beilstein-journals.org Rapid synthesis via continuous reductive cyclization of a substituted 2-nitrophenyl precursor.
Catalytic One-Pot Reactions Increased efficiency, reduced waste, atom economy. acs.org Sequential C-H amination and cyclization or a modular assembly from simpler fragments.
Electrosynthesis Avoids stoichiometric metal reductants, high functional group tolerance. acs.org Reductive cyclization of a nitro-precursor or C-H functionalization driven by electricity.
Green Reagents Reduced environmental impact, utilization of renewable feedstocks. nih.gov Employing bio-based solvents or reagents like glycerol derivatives in the synthetic sequence.

Exploration of Unconventional Derivatization Pathways

The molecular architecture of this compound offers multiple sites for chemical modification, including the C5-amino group, the indole nitrogen (N1), the ester at C3, and the aromatic backbone. Future research will likely move beyond standard functionalization to explore more unconventional pathways to generate novel analogues with unique properties.

Emerging derivatization strategies include:

Late-Stage C-H Functionalization: Direct functionalization of the indole's C-H bonds is a highly atom-economical strategy. Research into regioselective iodination, particularly at positions like C5, could provide a handle for subsequent transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. rsc.org

N-Amination and Diversification: The indole nitrogen can be a key point for diversification. N-amination followed by reactions with various electrophiles, such as aryl isocyanates, can yield novel N-aminoindole ureas, expanding the chemical space around the indole core. researchgate.net

Functionalization of the Amino Group: The C5-amino group is a prime target for building molecular complexity. Beyond simple acylation or alkylation, it can be used as a directing group or a nucleophile in more complex transformations, such as the synthesis of fused heterocyclic systems. For example, it could react with diketones or other bifunctional reagents to construct new rings fused to the indole benzene (B151609) moiety.

Cyclocondensation Reactions: The inherent reactivity of the indole scaffold can be harnessed in cyclocondensation reactions. For instance, intramolecular Friedel-Crafts type reactions on precursors derived from the ethyl carboxylate group could lead to novel polycyclic indole structures. mdpi.com

Expanding Applications in Multicomponent Reactions for Chemical Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are powerful tools for rapidly generating libraries of complex molecules. erciyes.edu.tr The trifunctional nature of this compound (possessing nucleophilic amino and indole N-H groups, and an electrophilic ester) makes it an ideal substrate for MCRs.

Future research in this area will focus on:

Leveraging the Amino Group: The C5-amino group can act as a key nucleophile in MCRs. For example, it could participate in Ugi or Passerini-type reactions, or react with aldehydes and β-ketoesters in Hantzsch-type syntheses to create complex, fused heterocyclic systems.

Engaging the Indole Core: The indole ring itself is reactive and can participate in MCRs. Reactions involving the indole nucleus, an aldehyde, and another nucleophile (e.g., urea (B33335), cyanoacetate) can lead to diverse structures such as indolyl-substituted pyrimidines or pyridines. rsc.org The presence of the C5-amino group can modulate the reactivity of the indole ring and potentially direct the outcome of such reactions.

Domino and Tandem Reactions: Designing MCRs that trigger subsequent domino or tandem reactions can create significant molecular complexity from simple starting materials. This compound could be a starting point for a sequence where an initial MCR is followed by an intramolecular cyclization, leveraging the ester or amino functionalities to build intricate polycyclic scaffolds. rsc.org

The systematic exploration of these future research avenues will undoubtedly lead to the development of novel, sustainable synthetic routes and a diverse library of new chemical entities based on the this compound scaffold, paving the way for new discoveries in materials science and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-amino-1H-indole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology :

  • Reductive amination : Start with Ethyl 5-nitro-1H-indole-3-carboxylate. Use hydrogen gas (1 atm) and 10% Pd/C in ethanol at room temperature for 2–4 hours. Monitor progress via TLC (silica gel, 70:30 ethyl acetate/hexane). Yield optimization requires adjusting catalyst loading (0.1–0.3 equiv) and reaction time .
  • Esterification : React 5-amino-1H-indole-3-carboxylic acid with ethanol in acidic conditions (H₂SO₄, reflux, 12–24 hours). Purify via column chromatography (gradient elution with dichloromethane/methanol) .
    • Key parameters : Catalyst activity (Pd/C vs. Raney Ni), solvent polarity, and temperature control to avoid ester hydrolysis.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) in DMSO-d₆ or CDCl₃. Key signals: indole NH (~11.5 ppm), ethyl ester quartet (1.3–1.4 ppm, 3J=7.1Hz^3J = 7.1 \, \text{Hz}), and aromatic protons (6.5–8.0 ppm) .
  • Mass spectrometry : Use ESI-MS or FAB-HRMS to confirm molecular ion (e.g., [M+H]⁺ at m/z 219.1) and fragmentation patterns .
  • Chromatography : Validate purity via HPLC (C18 column, acetonitrile/water gradient) or TLC (Rf ~0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals inform supramolecular assembly design?

  • Methodology :

  • X-ray crystallography : Grow single crystals via slow evaporation (ethanol/water). Use SHELXL for refinement. Analyze hydrogen bonds (N–H···O, C–H···π) using graph-set notation (e.g., R22(8)\text{R}_2^2(8)) to identify dimeric or chain motifs .
  • Thermal analysis : Correlate DSC/TGA data with crystal packing stability. For example, melting points (mp ~144–146°C) may reflect strong intermolecular interactions .

Q. What experimental strategies address contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • Dynamic NMR : Resolve tautomerism or rotational barriers (e.g., ester group conformation) by variable-temperature 1H^1H-NMR .
  • DFT calculations : Compare computed (B3LYP/6-31G*) and experimental NMR shifts to validate proposed conformers .
  • Multi-technique validation : Cross-check IR (C=O stretch ~1700 cm⁻¹) and X-ray data to resolve ambiguities in functional group assignments .

Q. How can this compound be derivatized to enhance biological activity, and what reaction conditions are optimal?

  • Methodology :

  • Boc protection : Treat the amine with di-tert-butyl dicarbonate (Boc₂O) in THF (0°C to RT, 12 hours) to enable selective coupling at the ester group .
  • Suzuki-Miyaura coupling : Introduce aryl/heteroaryl groups at C-2/C-4 using Pd(PPh₃)₄, K₂CO₃, and boronic acids in DMF/H₂O (80°C, 24 hours) .
  • Biological testing : Screen derivatives for kinase inhibition (e.g., bisindolylmaleimide analogs) using enzymatic assays (IC₄₀ determination) .

Q. What role does computational modeling play in predicting the reactivity of this compound in nucleophilic substitutions?

  • Methodology :

  • Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies (Gaussian 09) to predict electrophilic/nucleophilic sites. For example, the C-3 ester group is electron-deficient (LUMO ~-1.5 eV), favoring nucleophilic attack .
  • MD simulations : Simulate solvation effects (water/ethanol) on reaction kinetics using Amber force fields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.